
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was initially developed as an inhibitor of the transcription factor NF-κB, which is known to play a critical role in regulating immune responses, inflammation, and cell survival.
Mécanisme D'action
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide is a potent inhibitor of the transcription factor NF-κB, which is known to play a critical role in regulating immune responses, inflammation, and cell survival. The compound binds to the IKKβ kinase subunit of the IKK complex, which is responsible for activating NF-κB. By inhibiting the activation of NF-κB, N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide can reduce inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease the production of pro-inflammatory cytokines. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. The compound has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to the use of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide in lab experiments. The compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide. One area of interest is the development of novel formulations of the compound that improve its solubility and bioavailability. Another area of interest is the testing of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide in clinical trials to determine its safety and efficacy in humans. Additionally, there is interest in exploring the potential use of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer and other diseases. Finally, there is interest in further elucidating the mechanism of action of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide, particularly in understanding its effects on the immune system and inflammation.
Méthodes De Synthèse
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide can be synthesized using a two-step process involving the reaction of 4-chlorobenzylamine with 3-pyridylacetonitrile, followed by the reaction of the resulting intermediate with 2-ethoxybenzoyl chloride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. The compound has been tested in preclinical studies for the treatment of various types of cancer, including breast cancer, prostate cancer, and leukemia. It has also been tested for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and asthma.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-2-26-19-8-4-3-7-18(19)21(25)24-20(16-6-5-13-23-14-16)15-9-11-17(22)12-10-15/h3-14,20H,2H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCABQVAISUWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-2-methyl-N'-(pyridin-4-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692311.png)
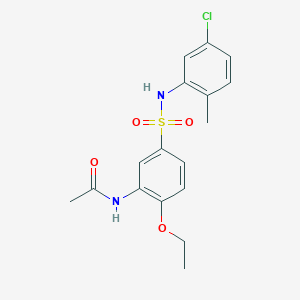
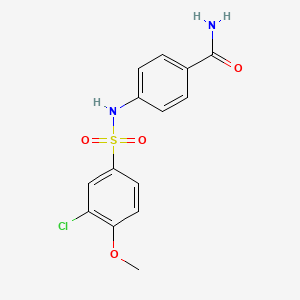
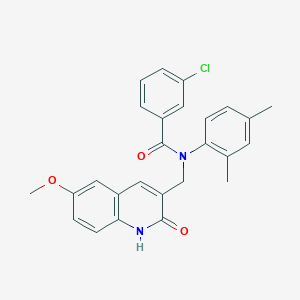
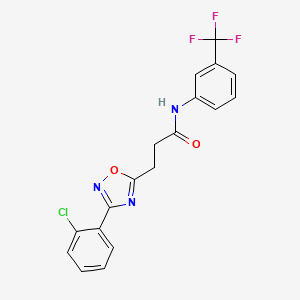


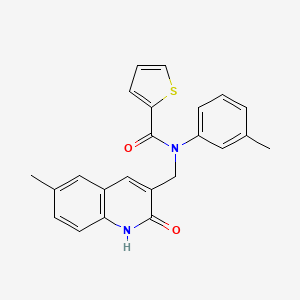
![5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide](/img/structure/B7692373.png)
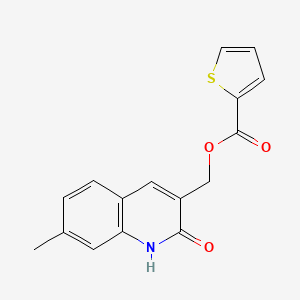

![3-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692384.png)